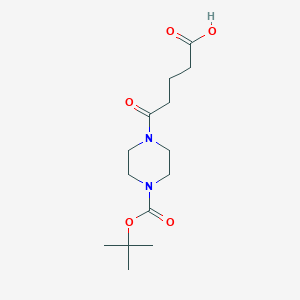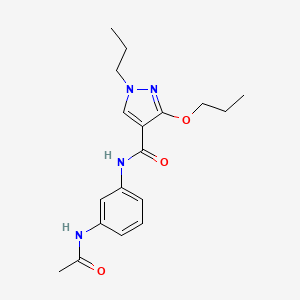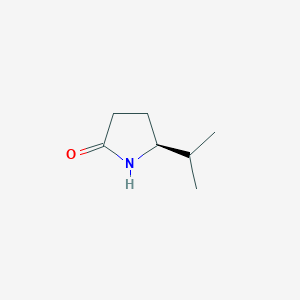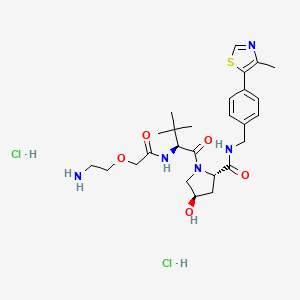![molecular formula C23H22FN7O2 B2817233 1-(2-((2-fluorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923218-31-9](/img/structure/B2817233.png)
1-(2-((2-fluorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the [1,2,4]triazino[3,4-f]purine class of compounds. These compounds are characterized by a purine ring (a type of heterocyclic aromatic organic compound), which is fused with a [1,2,4]triazine ring (another type of heterocyclic compound). The presence of fluorophenyl and aminoethyl functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis process for this compound is not available, compounds of this class are typically synthesized through a series of reactions involving aromatic nucleophilic substitution and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the purine and triazine rings, along with the attached functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the aminoethyl and fluorophenyl groups. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties that could be predicted include a high degree of aromaticity due to the fused ring system, potential hydrogen bonding due to the presence of the amino group, and potential lipophilicity due to the presence of the phenyl groups .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Anticancer, Anti-HIV-1, and Antimicrobial Activities : Research has detailed the synthesis of some new triazino and triazolo[4,3-e]purine derivatives, showing significant in vitro anticancer activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D. Some compounds also displayed moderate anti-HIV-1 activity and substantial antimicrobial effectiveness against pathogens like P. aeruginosa and S. aureus (Ashour et al., 2012).
Antitumor Activity and Vascular Relaxing Effect : Novel purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f] purines have been synthesized, with one compound showing activity against P 388 leukemia. While the vascular relaxing effects of some derivatives were explored, none demonstrated potent activity (Ueda et al., 1987).
Molluscicidal Agents : A study introduced new fluorine substituted triazinone derivatives as molluscicidal agents against snails responsible for Bilharziasis diseases, comparing their efficacy with the standard drug, Baylucide (Al-Romaizan et al., 2014).
Facile Synthesis of Triazinopurines : The reaction of diamino xanthine with diketones in the presence of boric acid or polyphosphoric acid led to the synthesis of [1,2,4]triazino[3,2-f]purines, contributing to the chemical knowledge base of purine derivatives (Ueda et al., 1988).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(2-fluoroanilino)ethyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O2/c1-28-20-19(21(32)29(2)23(28)33)30-14-18(15-8-4-3-5-9-15)27-31(22(30)26-20)13-12-25-17-11-7-6-10-16(17)24/h3-11,25H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXGZJJZTULFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCNC4=CC=CC=C4F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-piperidin-1-ylsulfonyl-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2817151.png)
![N~4~-(2-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2817152.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-(morpholinosulfonyl)benzoate](/img/structure/B2817154.png)

![[2-[(9,10-Dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2817156.png)
![4-(azepan-1-ylsulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2817157.png)
![4-methoxy-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B2817159.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2817161.png)



![8-Chloro-3-(3-fluoro-4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2817171.png)

![5-Amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2817173.png)
